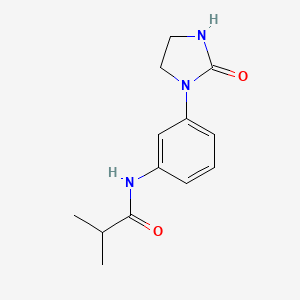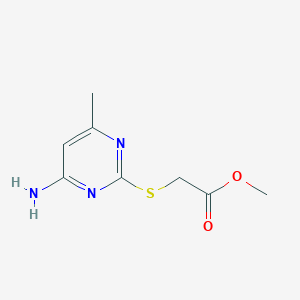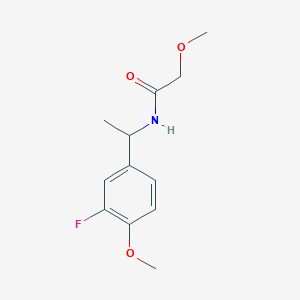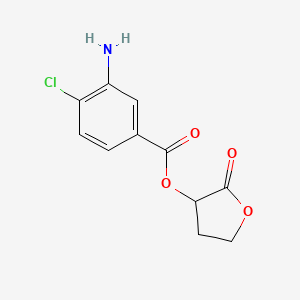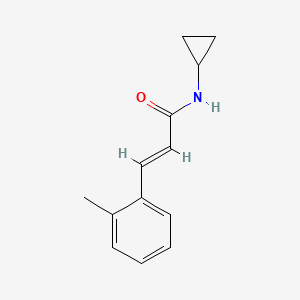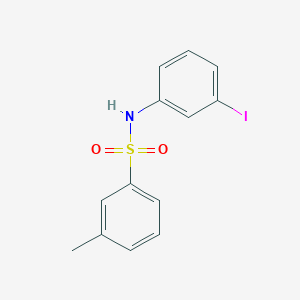
6-((4-Hydroxyphenethyl)amino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Hydroxyphenethyl)amino)nicotinonitrile is a compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound features a nicotinonitrile core with a 4-hydroxyphenethylamino substituent. Nicotinonitriles are known for their wide range of biological activities and have been studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile typically involves the condensation of 4-hydroxyphenethylamine with a nicotinonitrile derivative. One common method involves the reaction of 4-hydroxyphenethylamine with 3-cyanopyridine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
6-((4-Hydroxyphenethyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes.
Industry: Utilized in the development of fluorescent sensors and materials for electronic applications .
作用機序
The mechanism of action of 6-((4-Hydroxyphenethyl)amino)nicotinonitrile involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, its antioxidant properties contribute to its therapeutic effects .
類似化合物との比較
Similar Compounds
Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.
Milrinone: A cardiotonic agent with phosphodiesterase inhibitory activity.
Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer therapy.
Uniqueness
6-((4-Hydroxyphenethyl)amino)nicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its combination of a nicotinonitrile core with a 4-hydroxyphenethylamino substituent allows it to interact with a different set of molecular targets compared to other nicotinonitrile derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
6-[2-(4-hydroxyphenyl)ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O/c15-9-12-3-6-14(17-10-12)16-8-7-11-1-4-13(18)5-2-11/h1-6,10,18H,7-8H2,(H,16,17) |
InChIキー |
XIZJGTOGNHOPBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNC2=NC=C(C=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


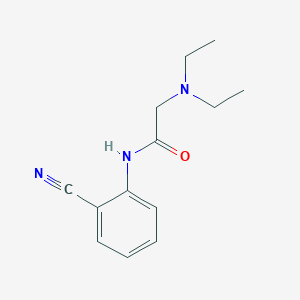
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)


